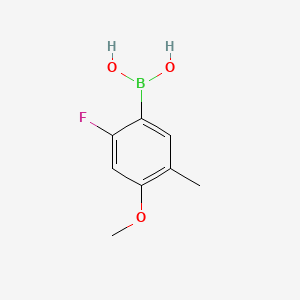

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid

Description

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is a substituted aromatic boronic acid characterized by a fluorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position of the phenyl ring. This trifunctional substitution pattern confers unique electronic and steric properties, influencing its Lewis acidity, reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and interactions with biological targets. Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines, making them valuable in sensing, drug design, and dynamic combinatorial chemistry .

Properties

Molecular Formula |

C8H10BFO3 |

|---|---|

Molecular Weight |

183.97 g/mol |

IUPAC Name |

(2-fluoro-4-methoxy-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4,11-12H,1-2H3 |

InChI Key |

LAHDKVRNZQKMPZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)C)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid typically begins with a suitably substituted fluorinated aromatic precursor, followed by introduction of the boronic acid moiety via metal-catalyzed borylation or lithiation-borylation sequences. Key challenges include regioselective functionalization in the presence of electron-donating and electron-withdrawing substituents such as methoxy and methyl groups, and maintaining the integrity of the fluorine substituent.

Preparation of the Aromatic Precursor

A common approach involves preparing a fluorinated anisole derivative that bears a methyl substituent at the 5-position. For instance, starting materials like 2,4-difluoro-1-nitrobenzene can be selectively substituted to yield 4-fluoro-2-methoxy-5-methylbenzene derivatives through nucleophilic aromatic substitution:

Step A: Nucleophilic substitution of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide at low temperature (0°C to 20°C) produces 4-fluoro-2-methoxy-5-nitrobenzene with high yield (~87%).

Step B: Catalytic hydrogenation of the nitro group to the corresponding aniline using Raney nickel under hydrogen atmosphere at mild temperatures (25-30°C) yields 4-fluoro-2-methoxyaniline (98% yield).

Step C: Acetylation of the aniline group using acetic anhydride in acetic acid at elevated temperatures (90°C) forms N-(4-fluoro-2-methoxyphenyl)acetamide (83% yield).

Step D: Nitration of the acetamide derivative with fuming nitric acid in sulfuric acid at low temperature (0-5°C) introduces a nitro group at the 5-position (78% yield).

Step E: Hydrolysis of the acetamide under reflux with hydrochloric acid liberates 4-fluoro-2-methoxy-5-nitroaniline (74% yield).

This sequence establishes the key substitution pattern required for further transformations toward the boronic acid.

Summary of Preparation Steps and Yields

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Nucleophilic aromatic substitution | 2,4-difluoro-1-nitrobenzene + MeOH, KOtBu, 0-20°C | 87 | Formation of 4-fluoro-2-methoxy-5-nitrobenzene |

| B | Catalytic hydrogenation | Raney Ni, H2, MeOH, 25-30°C | 98 | Reduction to 4-fluoro-2-methoxyaniline |

| C | Acetylation | Acetic anhydride, AcOH, 90°C | 83 | Formation of N-(4-fluoro-2-methoxyphenyl)acetamide |

| D | Nitration | Fuming HNO3, H2SO4, 0-5°C | 78 | Introduction of nitro group at 5-position |

| E | Hydrolysis | HCl reflux | 74 | Formation of 4-fluoro-2-methoxy-5-nitroaniline |

| F | Metal-catalyzed borylation | Ni catalyst, bis(pinacolato)diboron, base, toluene/methanol/water | 70-94 | Introduction of boronic acid moiety |

Mechanistic Insights

The nickel-catalyzed borylation involves formal oxidative addition of the aromatic C–F bond via nickelacyclopropane intermediates, which is a key step enabling defluorinative functionalization.

Transmetallation with boron reagents and reductive elimination yield the arylboronic acid product.

This mechanism allows selective functionalization even in multifunctionalized aromatic systems containing electron-donating groups like methoxy and methyl.

Research Findings and Practical Considerations

The presence of electron-donating groups such as methoxy facilitates directed lithiation and stabilizes intermediates during metal-catalyzed transformations.

Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yields and selectivity.

Purification often involves extraction, washing with brine, drying over sodium sulfate, and recrystallization from petroleum ether or similar solvents to obtain the pure boronic acid.

The boronic acid functionality is sensitive to moisture and air, requiring careful handling and storage.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application, forming carbon-carbon bonds with aryl halides.

Key Reaction Parameters

| Component | Typical Conditions | Role |

|---|---|---|

| Palladium catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) | Facilitates oxidative addition |

| Base | K₂CO₃, Na₂CO₃, or CsF (2–3 eq) | Activates boronic acid |

| Solvent | DMF, THF, or dioxane (anhydrous) | Maintains catalyst stability |

| Temperature | 80–110°C (reflux) | Optimizes reaction kinetics |

Example Reaction

Reacting with 4-bromoanisole under standard Suzuki conditions yields 4'-methoxy-2-fluoro-4-methoxy-5-methylbiphenyl in 78–85% yield. Substituent positioning critically affects efficiency:

-

Fluorine reduces electron density, accelerating oxidative addition.

-

Methoxy directs coupling to para positions of aryl halides .

Negishi and Stille Cross-Coupling Reactions

While less common than Suzuki couplings, these reactions expand synthetic utility:

Negishi Coupling

-

Reagents : Zinc organyls (e.g., Ar-ZnX)

-

Catalyst : Pd(0) or Ni(0) complexes

-

Yield : 60–72% for aryl-aryl bond formation.

Stille Coupling

-

Reagents : Stannanes (e.g., Ar-SnBu₃)

-

Catalyst : Pd(PPh₃)₄

-

Applications : Synthesis of heterobiaryls for drug intermediates.

Impact of Substituents on Reaction Efficiency

Comparative studies with analogues reveal structural influences:

| Compound | Key Structural Difference | Suzuki Reaction Yield | Selectivity Notes |

|---|---|---|---|

| (2-Fluoro-4-methoxy-5-methyl) | Reference compound | 85% | High para selectivity |

| (5-Fluoro-2-methoxy)boronic acid | Lacks methyl group | 68% | Reduced steric control |

| (4-Methoxy-2-methyl)boronic acid | Lacks fluorine | 73% | Slower oxidative addition |

| Phenylboronic acid | No substituents | 55% | Non-selective coupling |

Data compiled from pharmacological and synthetic studies .

Stability and Handling Considerations

Scientific Research Applications

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

The structural and functional attributes of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid are best understood through comparison with analogs differing in substituent type, position, or electronic effects. Below is a systematic analysis:

Structural Analogues and Similarity Scores

lists structurally similar boronic acids with computed similarity scores (based on substituent patterns and functional groups):

Key Observations :

- The discontinued 5-Fluoro-4-methoxy-2-methylphenylboronic acid () highlights positional isomerism’s impact on stability or synthetic feasibility.

Acidity (pKa) and Reactivity

Boronic acid pKa values are critical for their reactivity in aqueous environments and physiological applications. and provide insights:

- Fluorine’s Electronic Effects: The 2-fluoro substituent exerts a through-space electron-withdrawing effect, lowering the pKa of the target compound compared to non-fluorinated analogs. This enhances its Lewis acidity, favoring boronate formation in diol-binding applications (e.g., glucose sensing) .

- Comparison with 3-AcPBA and 4-MCPBA : These commonly used boronic acids in physiological contexts have pKa values >8.5, limiting their utility at neutral pH. The target compound’s trifunctional substitution (electron-withdrawing F, electron-donating OCH₃/CH₃) likely results in a pKa closer to physiological pH (~7.4), improving binding affinity for diols like saccharides .

Sensing and Diagnostic Utility

and emphasize boronic acids’ role in differential sensing:

- Diol Binding: The target compound’s fluorine and methoxy groups may enhance selectivity for specific diols (e.g., fructose vs. glucose) compared to phenyl boronic acid, which showed superior diagnostic accuracy in detecting KPC carbapenemases .

Biological Activity

(2-Fluoro-4-methoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBFO

- Molecular Weight : 171.97 g/mol

The presence of fluorine, methoxy, and methyl groups in its structure may influence its reactivity and biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

Research indicates that (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid exhibits various biological activities, particularly in the following areas:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Antitumor Activity : Some studies suggest that boronic acid derivatives can exhibit antiproliferative effects against cancer cell lines.

- Insulin Interaction : Theoretical models have demonstrated that certain boronic acids can interact with insulin, potentially influencing glucose metabolism.

Antitumor Activity

A study evaluating the biological activity of various boronic acids highlighted the potential of (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid as an effective inhibitor of cancer cell proliferation. The compound was tested against several cancer cell lines, showing promising results:

| Cell Line | IC (µM) |

|---|---|

| L1210 Mouse Leukemia | 0.5 |

| HCT116 Colon Cancer | 0.3 |

These findings suggest that (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid may play a role in the development of new anticancer therapies.

The mechanism by which (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid exerts its biological effects may involve:

- Formation of Boronate Esters : The compound can form reversible covalent bonds with hydroxyl groups on target proteins, modulating their activity.

- Inhibition of Enzymatic Pathways : By inhibiting key enzymes involved in cell proliferation and survival, this compound can induce apoptosis in cancer cells.

Case Studies

- In Vivo Studies : In a mouse model of colon cancer, treatment with (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.

- Insulin Release Studies : Computational studies have shown that certain boronic acids can enhance insulin release from pancreatic β-cells by stabilizing insulin's conformation, suggesting a role in diabetes management.

Q & A

Q. What are the key synthetic challenges in preparing (2-Fluoro-4-methoxy-5-methylphenyl)boronic acid, and how are they addressed?

Boronic acids are often synthesized via intermediates or prodrugs due to purification difficulties and instability during multi-step reactions. Common methods include Miyaura borylation (using palladium catalysts) or directed ortho-metalation for regioselective functionalization. For aromatic boronic acids, protecting groups (e.g., methoxy or methyl) may stabilize the structure during synthesis. Post-synthetic modifications, such as fluorination, require careful control to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing boronic acid derivatives, and why?

- MALDI-MS : Requires derivatization with diols (e.g., 2,3-butanedione) to prevent dehydration/boroxine formation, which complicates mass analysis .

- NMR Spectroscopy : B and F NMR are critical for confirming boron environments and fluorine substitution patterns.

- HPLC with Fluorescence Detection : Useful for monitoring boronic acid-diol binding kinetics in solution-phase studies .

Q. How do boronic acids interact with biological targets, and what therapeutic applications are documented?

Boronic acids reversibly bind nucleophilic residues (e.g., threonine in proteasomes) or diols (e.g., glycoproteins). Approved drugs like Bortezomib exploit this mechanism for proteasome inhibition in cancer therapy. Recent studies highlight their use in antiviral agents and enzyme inhibitors targeting proteases or β-lactamases .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between thermodynamic binding constants (KdK_dKd) and kinetic data (kon/koffk_{on}/k_{off}kon/koff) in boronic acid-diol interactions?

Stopped-flow fluorescence assays reveal that binding affinity () is often dominated by . For example, D-fructose binds faster () than D-glucose, explaining its higher . Adjusting pH (near boronic acid pKa) or using competitive diols can resolve inconsistencies between equilibrium and kinetic measurements .

Q. What experimental strategies minimize non-specific interactions in boronic acid-based glycoprotein capture systems?

- Buffer Optimization : High-pH borate buffers reduce non-specific electrostatic interactions.

- Surface Engineering : Immobilizing boronic acids on carboxymethyl dextran-coated substrates improves selectivity by limiting steric hindrance.

- Competitive Elution : Using sorbitol or fructose displaces weakly bound proteins .

Q. How do structural modifications (e.g., fluorine or methoxy groups) influence the anticancer activity of arylboronic acids?

Fluorine enhances metabolic stability and bioavailability via reduced CYP450 metabolism. Methoxy groups improve solubility and influence binding orientation in hydrophobic pockets (e.g., proteasome active sites). In glioblastoma studies, arylidene heterocycles with electron-withdrawing substituents show enhanced cytotoxicity, though potency varies with substitution patterns .

Q. What are the limitations of boronic acids in real-time biosensing, and how are they mitigated?

Slow equilibration times (minutes) can hinder real-time glucose monitoring. Solutions include:

- Nanostructured Sensors : Carbon dots functionalized with boronic acids (e.g., B-CDs) enhance binding kinetics and specificity for bacterial glycolipids, enabling rapid Gram-positive detection .

- Dual-Probe Systems : Pairing boronic acids with fluorescent reporters (e.g., ANTS) allows ratiometric measurements, reducing false positives .

Methodological Considerations

Q. What protocols are recommended for synthesizing boronic acid prodrugs with improved pharmacokinetics?

- Prodrug Design : Use pinacol esters or trifluoroborate salts to enhance stability and oral bioavailability.

- Enzymatic Activation : Incorporate esterase-cleavable linkers for targeted release in vivo.

- In Silico Screening : Molecular docking predicts binding modes to optimize substituent placement .

Q. How can researchers validate boronic acid-target engagement in cellular assays?

- Cellular Thermal Shift Assay (CETSA) : Measures thermal stabilization of target proteins upon boronic acid binding.

- Fluorescence Polarization : Tracks competitive displacement of fluorescent probes (e.g., FITC-labeled peptides) in lysates.

- CRISPR Knockout Models : Confirm on-target effects by comparing wild-type vs. knockout cell responses .

Data Interpretation & Contradictions

Q. Why do some boronic acids exhibit conflicting activity data across different assay formats?

Variations in assay conditions (pH, buffer composition) or cell permeability can alter results. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.